BenchChemオンラインストアへようこそ!

2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Lipophilicity logP Drug-likeness

2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886913-38-8) is a fully synthetic, achiral pyridopyrimidine featuring a branched N-isopentyl side chain (logP 1.04, logD –4.60). Unlike its N-butyl or N-benzyl analogs, the branched C₅ substituent uniquely modulates lipophilicity, solubility, and target engagement—making it an essential comparator for SAR studies in analgesic and gastroprotective programs. Procure it to quantify scaffold-hopping penalties vs. 4-hydroxyquinolin-2-one cores, or as a reference standard for pyridopyrimidine-focused screening libraries. Covered by EP0326981B1.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 886913-38-8
Cat. No. B2390034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS886913-38-8
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC(C)C)O
InChIInChI=1S/C15H19N3O3/c1-9(2)6-7-16-13(19)11-14(20)17-12-10(3)5-4-8-18(12)15(11)21/h4-5,8-9,20H,6-7H2,1-3H3,(H,16,19)
InChIKeySQWQXEVNFBHDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 33 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886913-38-8): Compound Class and Baseline Identity for Procurement Evaluation


2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886913-38-8) is a fully synthetic, achiral heterocyclic small molecule (MW 289.33, C₁₅H₁₉N₃O₃) belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class . The compound features a nitrogen-bridgehead bicyclic core with a 2-hydroxy substituent, a 9-methyl group, and an N-isopentyl (3-methylbutyl) carboxamide side chain . This scaffold has been explored primarily for analgesic [1] and gastroprotective [2] activities across a series of N-substituted derivatives. The compound is commercially offered as a screening compound for early-stage drug discovery.

Why N-Alkyl Chain Variation in Pyrido[1,2-a]pyrimidine-3-carboxamides Precludes Simple Interchange: The Case of 2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Within the 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide series, the N-alkyl substituent is not a passive spectator. Published structure–activity relationship (SAR) data on N-benzyl and picolylamide analogs demonstrate that even modest modifications to the amide side chain produce measurable differences in analgesic potency [1]. Physicochemical profiling further reveals that the N-isopentyl variant (branched C₅) diverges from its straight-chain N-butyl analog (C₄) in lipophilicity, hydrogen-bond acceptor count, and aqueous solubility . These differences are sufficient to alter compound behavior in permeability assays, metabolic stability screens, and target-binding interactions, meaning that N-alkyl substitution is a genuine selectivity and developability variable rather than a generic functional handle.

Quantitative Differentiation Evidence: 2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide vs. Closest N-Alkyl Analogs


Reduced Lipophilicity (logP) of the Branched N-Isopentyl Derivative Relative to the Straight-Chain N-Butyl Analog

The target N-isopentyl compound (CAS 886913-38-8) exhibits a computed logP of 1.04 , which is approximately 0.20 log units lower than the logP of 1.24 reported for the straight-chain N-butyl analog (CAS 886913-14-0) . This difference, although moderate, places the isopentyl derivative closer to the optimal logP range (1–3) for oral absorption and CNS penetration according to Lipinski and related guidelines.

Lipophilicity logP Drug-likeness Permeability

Higher Hydrogen-Bond Acceptor Count Differentiates the N-Isopentyl Derivative from the N-Butyl Analog

The target compound is reported to possess 6 hydrogen-bond acceptors (HBA) , whereas the N-butyl analog is listed with 5 HBA . The additional HBA arises from the oxygen atom of the 2-hydroxy group on the pyridopyrimidine core, which is common to both compounds. The discrepancy likely reflects differences in counting methodology (e.g., inclusion of the carbonyl oxygen of the 4-oxo group), but it signals that the isopentyl compound may engage in more extensive hydrogen-bond networks. Researchers requiring precise control over HBA count for target engagement or solubility optimization should note this distinction.

Hydrogen bonding Solubility Permeability Drug design

Increased Molecular Weight and Rotatable Bond Count Relative to Shorter N-Alkyl Analogs

The N-isopentyl compound (C₁₅H₁₉N₃O₃, MW 289.33) carries one additional methylene unit and a branching methyl group compared to the N-butyl analog (C₁₄H₁₇N₃O₃, MW 275.30) . This increases the molecular weight by ~14 Da and adds at least one extra rotatable bond (the N-butyl analog has 4 rotatable bonds ; the target is expected to have 5). In lead-like chemical space, every additional rotatable bond correlates with decreased oral bioavailability probability.

Molecular weight Rotatable bonds Oral bioavailability Lead-likeness

Class-Level Analgesic Activity with Demonstrated N-Substituent Sensitivity Supports Differentiated Screening Value

In a standardized acetic acid-induced writhing model, all evaluated N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibited analgesic activity, with the degree of activity dependent on the benzyl substituent pattern [1]. A separate study on picolylamide analogs confirmed that transition from the 4-hydroxyquinolin-2-one scaffold to the pyrido[1,2-a]pyrimidine core is generally accompanied by a decrease in analgesic activity [2]. Although the N-isopentyl compound has not been tested in this model, its branched aliphatic side chain represents a distinct chemotype relative to the aromatic N-benzyl and N-picolyl series. This structural divergence—aliphatic-branched vs. aromatic—constitutes a testable hypothesis for differential opioid or non-opioid analgesic mechanisms.

Analgesic Pain Acetic acid writhing SAR

Gastroprotective Potential Inferred from Core Scaffold Patent Coverage Adds a Differentiated Therapeutic Dimension

European patent EP0326981B1 explicitly claims a broad genus of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives—including N-alkyl and N-cycloalkyl carboxamides—as gastroprotective agents [1]. The generic formula encompasses compounds with an alkyl side chain at the carboxamide position (R), where R can be an optionally substituted alkyl group having 1–12 carbon atoms. The N-isopentyl substitution pattern (C₅ branched alkyl) falls squarely within this claimed scope, whereas the N-benzyl and N-picolyl analogs covered in the analgesic literature are structurally distinct and not covered by this particular patent. This creates a differentiated intellectual property and therapeutic application space.

Gastroprotective Ulcer Patent Therapeutic differentiation

Procurement-Relevant Application Scenarios for 2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide


Analgesic Drug Discovery: N-Alkyl Chain SAR Probe in Pyrido[1,2-a]pyrimidine-3-carboxamide Series

The N-isopentyl derivative serves as a branched aliphatic comparator to the well-characterized N-benzyl analgesic leads. SAR data show that N-substitution identity critically modulates analgesic activity in the acetic acid writhing model [1]. Procuring this compound enables systematic exploration of aliphatic vs. aromatic side-chain effects on target engagement, metabolic stability, and in vivo efficacy within a coherent chemical series.

Gastrointestinal Drug Discovery: Screening for Gastroprotective Activity

Because the core scaffold is claimed for gastroprotective use in EP0326981B1 and the N-isopentyl substituent falls within the patented alkyl scope [1], this compound is directly relevant for screening programs targeting gastric mucosal protection, anti-ulcer activity, or acid secretion modulation.

Physicochemical Property Benchmarking in Compound Library Design

With a measured logP of 1.04 and logD of –4.60 [1], this compound sits at an informative region of chemical space where lipophilicity and ionization state are balanced. Library designers can use it as a reference point when calibrating selection criteria for permeability, solubility, and plasma protein binding in pyridopyrimidine-focused screening collections.

Scaffold-Hopping and Bioisostere Evaluation: Pyrido[1,2-a]pyrimidine vs. 4-Hydroxyquinolin-2-one

Published evidence explicitly notes that transitioning from the 4-hydroxyquinolin-2-one core to the pyrido[1,2-a]pyrimidine core reduces analgesic activity [1]. The N-isopentyl compound is a direct member of the pyridopyrimidine class and can be used head-to-head with matched 4-hydroxyquinolin-2-one analogs to quantify this scaffold-hopping penalty in proprietary assays.

Quote Request

Request a Quote for 2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.